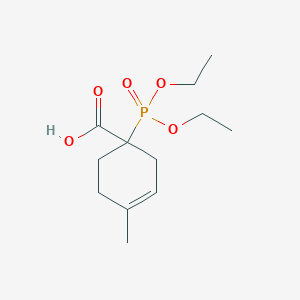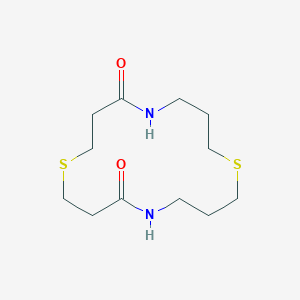
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is a macrocyclic compound that features a unique structure with two sulfur atoms and two nitrogen atoms within a 16-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione typically involves the use of selectively protected derivatives. For example, tert-butoxycarbonyl protected derivatives can be used to facilitate the efficient synthesis of linked heteroditopic macrocyclic systems . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes to promote the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as acetonitrile or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can result in the formation of various alkylated or arylated derivatives of the compound .
Applications De Recherche Scientifique
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione has several scientific research applications, including:
Coordination Chemistry: The compound can form complexes with various metal ions, making it useful in the study of coordination chemistry and the development of new materials.
Catalysis: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for use as a catalyst in various chemical reactions.
Biological Studies: The compound’s unique structure and reactivity make it of interest in biological studies, particularly in the investigation of enzyme mimetics and drug design.
Mécanisme D'action
The mechanism of action of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound can coordinate with metal ions, leading to the formation of stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dithia-4,11-diazacyclotetradecane: Another macrocyclic compound with a similar structure but a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms and no sulfur atoms.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: A macrocyclic compound with a different combination of donor atoms.
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is unique due to its specific combination of nitrogen and sulfur atoms within a 16-membered ring. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
90805-43-9 |
|---|---|
Formule moléculaire |
C12H22N2O2S2 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1,9-dithia-5,13-diazacyclohexadecane-4,14-dione |
InChI |
InChI=1S/C12H22N2O2S2/c15-11-3-9-18-10-4-12(16)14-6-2-8-17-7-1-5-13-11/h1-10H2,(H,13,15)(H,14,16) |
Clé InChI |
VZOZKEGYACUCGE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CCSCCC(=O)NCCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


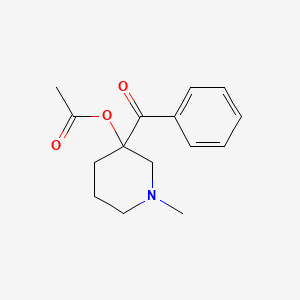
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
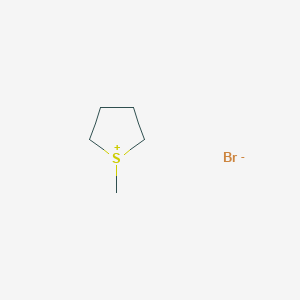
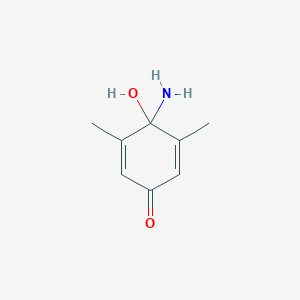
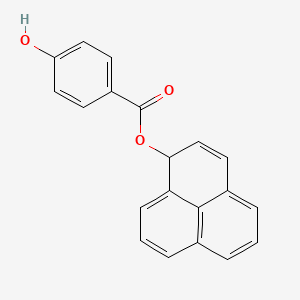

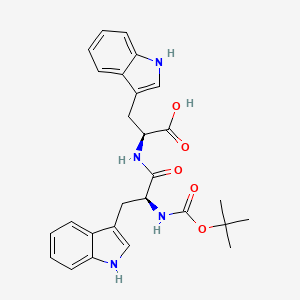



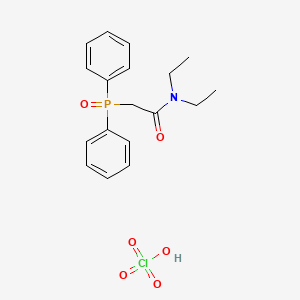

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
